Aurodox
Overview
Description
Aurodox is an antibiotic obtained from a variant of Streptomyces, specifically Streptomyces goldiniensis . It is considered potentially effective against Streptococcus pyogenes infections . Aurodox is a specialized metabolite that has been shown to inhibit the Enteropathogenic Escherichia coli (EPEC) Type III Secretion System (T3SS) . This property suggests that Aurodox may have potential for the treatment of E. coli infections of the gut .
Synthesis Analysis
The biosynthesis of Aurodox by Streptomyces goldiniensis is still poorly understood . The whole genome of S. goldiniensis has been sequenced and a putative Aurodox biosynthetic gene cluster (BGC) has been identified . This BGC shares a high level of functional homology with the BGC encoding Kirromycin, a non-methylated Aurodox derivative . A model suggests that a unique polyketide synthase pathway involving a combination of both Cis and Trans-Acyltransferases synthesizes the Aurodox polyketide backbone, followed by decoration and finally the addition of a methyl group . Aurodox synthesis is regulated by feedback inhibition .Molecular Structure Analysis
Aurodox belongs to the class of organic compounds known as c-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .Chemical Reactions Analysis
The initial core biosynthetic reactions involved in Aurodox biosynthesis follow that of Kirromycin . The addition of a methyl group to the Aurodox polyketide backbone is suggested to be the last step in biosynthesis .Physical And Chemical Properties Analysis
Aurodox has a molecular formula of C44H62N2O12 and a molecular weight of 811.0 g/mol .Scientific Research Applications
Inhibition of Type III Secretion System (T3SS)
Aurodox has been found to inhibit the Type III Secretion System (T3SS), a needle-like apparatus utilized by many Gram-negative pathogens . This system is known to be indispensable in establishing disease processes but not essential for pathogen survival .
Targeting PurA
Research has shown that Aurodox binds to adenylosuccinate synthase (PurA), which suppresses the production of the secreted proteins from T3SS . This results in the expression of bacterial virulence both in vitro and in vivo experiments .
Anti-Infective Drug Potential
Due to its ability to target PurA and inhibit T3SS, Aurodox shows promise as a unique anti-infective drug . It could dramatically reduce the evolutionary selective pressure on strains resistant to treatment .
Regulation of T3SS
The potential of PurA as a target of anti-infective drugs and vaccination could open a avenue for application of PurA in the regulation of T3SS .
Downregulation of T3SS Expression
Aurodox has been shown to downregulate the expression of the T3SS of enteropathogenic and enterohemorrhagic Escherichia coli . It inhibits the expression at the transcriptional level by repressing the master regulator, ler .
Antivirulence Therapy
Aurodox does not induce expression of RecA, which is essential for the production of Shiga toxin . This property nominates Aurodox as a promising antivirulence therapy for the treatment of these infections .
Inhibitory Effects on Various Pathogens
Aurodox exerts inhibitory effects on selected T3SS in various pathogens, including Salmonella typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus .
Mechanism of Action
Aurodox acts by downregulating the expression of the type III secretion systems of enteropathogenic and enterohemorrhagic Escherichia coli . It inhibits the expression at the transcriptional level by repressing the master regulator, Ler . Aurodox acts upstream of Ler and not directly on the secretion system itself .
Safety and Hazards
When handling Aurodox, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32+,35+,36+,37-,38+,39+,40-,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAHMPNXQOYXSX-WKSONYIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043992 | |
Record name | Aurodox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801043992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aurodox | |
CAS RN |
12704-90-4 | |
Record name | Aurodox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12704-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurodox | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurodox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04124 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aurodox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801043992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AURODOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGP5RZH64G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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